molecular formula C8H12O B14457636 2-Methylhept-1-en-6-yn-3-ol CAS No. 72867-88-0

2-Methylhept-1-en-6-yn-3-ol

Cat. No.: B14457636
CAS No.: 72867-88-0
M. Wt: 124.18 g/mol
InChI Key: AXPQTJKGOOOSJN-UHFFFAOYSA-N
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Description

2-Methylhept-1-en-6-yn-3-ol is an unsaturated alcohol characterized by a seven-carbon chain with a terminal alkyne (C≡C) at position 6, a double bond (C=C) at position 1, and a hydroxyl (-OH) group at position 3. The methyl substituent at position 2 introduces steric and electronic effects that influence reactivity and stability. This compound’s structure combines conjugated enyne functionality with a polar hydroxyl group, making it a candidate for studies in asymmetric catalysis, polymer chemistry, and bioactive molecule synthesis.

Properties

CAS No.

72867-88-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylhept-1-en-6-yn-3-ol

InChI

InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h1,8-9H,2,5-6H2,3H3

InChI Key

AXPQTJKGOOOSJN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-1-en-6-yn-3-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene chemistry. For instance, starting with a suitable alkyne, such as 1-heptyne, and introducing a methyl group at the second carbon position can yield the desired compound. The reaction conditions typically involve the use of catalysts like palladium or nickel to facilitate the addition of the methyl group and the formation of the hydroxyl group.

Industrial Production Methods

Industrial production of 2-Methylhept-1-en-6-yn-3-ol may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-1-en-6-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-Methylhept-1-en-6-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhept-1-en-6-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyne and alkene groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methylhept-1-en-6-yn-3-ol with two structurally related compounds: (2E)-3-methylhept-2-en-6-yn-1-ol (CAS 1044518-29-7) and 3-Éthynylhept-6-en-1-yn-3-ol (III.15e). Key differences lie in substituent positions, stereochemistry, and functional group orientation, which dictate physicochemical and synthetic behavior.

Property 2-Methylhept-1-en-6-yn-3-ol (2E)-3-methylhept-2-en-6-yn-1-ol 3-Éthynylhept-6-en-1-yn-3-ol (III.15e)
Molecular Formula C₈H₁₂O (inferred) C₈H₁₂O C₉H₁₂O (estimated)
Molecular Weight ~124.18 g/mol (calculated) 124.18 g/mol ~136.19 g/mol (calculated)
Functional Groups -OH (C3), C=C (C1), C≡C (C6) -OH (C1), C=C (C2), C≡C (C6) -OH (C3), C≡C (C1), C=C (C6)
Stereochemistry Not specified (2E)-configuration Not reported
Synthetic Route N/A (hypothetical) Not detailed in evidence GP 3 route with K₂CO₃/MeOH
Purification Method N/A Not reported Flash chromatography (silica gel)
Rf Value N/A Not reported 0.19–0.27 (hexane/EtOAc)
Key Spectral Data N/A IR/HRMS not provided δH/δC values for protons/carbons

Key Findings:

Functional Group Positioning :

  • The hydroxyl group’s position (C3 vs. C1) affects polarity and hydrogen-bonding capacity. For example, 2-Methylhept-1-en-6-yn-3-ol’s -OH at C3 may enhance solubility in polar solvents compared to the C1 -OH in (2E)-3-methylhept-2-en-6-yn-1-ol .
  • The conjugated enyne system (C1=C and C6≡C) in 2-Methylhept-1-en-6-yn-3-ol could increase susceptibility to cyclization or polymerization reactions, analogous to III.15e’s reactivity in metathesis studies .

Synthetic Challenges: III.15e’s synthesis required flash chromatography for purification, suggesting that 2-Methylhept-1-en-6-yn-3-ol may also demand careful isolation due to similar unsaturated backbones . Steric hindrance from the C2 methyl group in 2-Methylhept-1-en-6-yn-3-ol could complicate regioselective reactions compared to non-methylated analogs.

Stability and Reactivity :

  • Terminal alkynes (e.g., C6≡C in all three compounds) are prone to oxidative degradation or side reactions, necessitating inert conditions during handling .
  • The (2E)-configuration in (2E)-3-methylhept-2-en-6-yn-1-ol stabilizes the double bond geometry, whereas 2-Methylhept-1-en-6-yn-3-ol’s C1=C may exhibit higher torsional strain .

Research Implications and Limitations

  • Data Gaps: Direct experimental data on 2-Methylhept-1-en-6-yn-3-ol are absent in the provided evidence.
  • Applications: Enynols like III.15e are used in asymmetric metathesis and bioactive molecule synthesis ; 2-Methylhept-1-en-6-yn-3-ol could serve similar roles if synthesized.

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